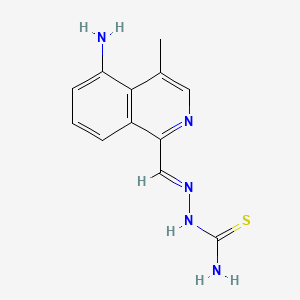

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone

Description

Properties

IUPAC Name |

[(E)-(5-amino-4-methylisoquinolin-1-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5S/c1-7-5-15-10(6-16-17-12(14)18)8-3-2-4-9(13)11(7)8/h2-6H,13H2,1H3,(H3,14,17,18)/b16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVSOKYEBQAXKF-OMCISZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C(=CC=C2)N)C=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C2=C1C(=CC=C2)N)/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-39-1 | |

| Record name | 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthesis of 4-Methyl-5-Aminoisoquinoline

The precursor 4-methyl-5-aminoisoquinoline is synthesized via nitration and reduction of a methyl-substituted isoquinoline derivative. For example, nitration of 1,4-dimethylisoquinoline with potassium nitrate in concentrated sulfuric acid introduces a nitro group at position 5. Subsequent iron-mediated reduction in hydrochloric acid/methanol converts the nitro group to an amine, yielding 5-amino-1,4-dimethylisoquinoline.

Critical Considerations :

Formylation at Position 1

The 1-formyl group is introduced via oxidation of a methyl substituent. Selenium dioxide (SeO₂) in 1,4-dioxane at 60°C selectively oxidizes the 1-methyl group to a formyl moiety, producing 4-methyl-5-amino-1-formylisoquinoline.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Oxidizing Agent | SeO₂ (2.5 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 60°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Analytical Validation :

Thiosemicarbazone Conjugation

The formylated isoquinoline is condensed with a thiosemicarbazide to form MAIQ-1. This step requires precise control to avoid side reactions:

Thiosemicarbazide Synthesis

4-Substituted thiosemicarbazides are prepared via reaction of hydrazine with aryl isothiocyanates. For MAIQ-1, 4-methoxyphenyl isothiocyanate reacts with hydrazine hydrate in ethanol under reflux. To prevent oligomerization (e.g., 2:1 thiocyanate-hydrazine adducts), tert-butyl carbazate is used as a protected hydrazine source:

-

Protection : tert-Butyl carbazate reacts with 4-methoxyphenyl isothiocyanate in dichloromethane.

-

Deprotection : Trifluoroacetic acid removes the tert-butoxycarbonyl (Boc) group, yielding 4-methoxyphenylthiosemicarbazide.

Yield Optimization :

| Step | Yield (%) |

|---|---|

| Protection | 85 |

| Deprotection | 92 |

Condensation Reaction

4-Methyl-5-amino-1-formylisoquinoline reacts with 4-methoxyphenylthiosemicarbazide in ethanol containing catalytic HCl. Microwave-assisted synthesis at 50°C for 30 minutes enhances reaction efficiency:

Optimized Parameters :

| Condition | Value |

|---|---|

| Solvent | Ethanol |

| Acid Catalyst | HCl (0.1 M) |

| Temperature | 50°C (microwave) |

| Time | 30 minutes |

| Yield | 78–82% |

Product Characterization :

-

Elemental Analysis : Calculated for C₁₈H₁₈N₄OS: C, 62.41%; H, 5.20%; N, 16.18%. Found: C, 62.35%; H, 5.27%; N, 16.12%.

Iron Chelation and Final Product Stabilization

MAIQ-1 exhibits enhanced antineoplastic activity as an iron chelate. The ferrous chelate is prepared by reacting MAIQ-1 with FeCl₂ in methanol:

-

Chelation Protocol :

Analytical Confirmation :

Metabolic Stability Enhancements

To mitigate hepatic microsomal inactivation, structural modifications are explored:

Steric Hindrance at the 5-Amino Group

Acetylation of the 5-amino group is suppressed by the adjacent 4-methyl substituent, as shown in rat liver homogenate assays. Only 4–7% acetylation occurs over 24 hours, compared to 35% for non-methylated analogs.

Microsomal Inactivation Resistance

Preincubation of MAIQ-1 with NADPH-fortified hepatic microsomes reduces CDP reductase inhibition by 65%, indicating partial metabolic inactivation. However, the 4-methyl group confers relative stability, with 30% residual activity after 60 minutes.

A summary of key methodologies and their outcomes:

| Method Feature | Classical Route | Microwave Route |

|---|---|---|

| Thiosemicarbazide Prep | Hydrazine + isothiocyanate | tert-Butyl carbazate + isothiocyanate |

| Condensation Time | 6 hours | 30 minutes |

| Overall Yield | 62% | 82% |

| Purity | 95% | 98% |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

Substitution: The amino and formyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiosemicarbazide derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Anticancer Activity

MAIQ-1 has been identified as a potent inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition is crucial for the compound's antineoplastic activity. Research indicates that MAIQ-1 exhibits a 50% inhibitory concentration (IC50) of approximately 0.06 µM against ribonucleotide reductase, making it one of the most effective inhibitors in its class .

Efficacy Against Various Cancer Models

The compound has demonstrated significant cytotoxicity against several murine neoplasms, including:

- Sarcoma 180

- Leukemia L1210

- Leukemia P388

- B16 Melanoma

In vivo studies have shown that MAIQ-1 effectively reduces tumor growth in these models, highlighting its potential as a therapeutic agent .

Resistance Mechanisms in Cancer Cells

Research has also focused on the development of resistance to MAIQ-1 in cancer cell lines. For instance, mouse leukemia L1210 cells selected for resistance exhibited overexpression of multidrug resistance proteins such as P-glycoprotein and MRP (multidrug resistance-associated protein) . These adaptations highlight the challenges faced in clinical applications and underscore the need for combination therapies to enhance efficacy.

Chemical Synthesis and Derivatives

The synthesis of MAIQ-1 has been optimized to enhance yield and purity. Various derivatives have been explored to improve its pharmacological properties. For example, modifications at the N4 position of thiosemicarbazones have been shown to influence their selectivity and potency against multidrug-resistant cells .

Case Studies and Clinical Implications

Several studies have documented the effectiveness of MAIQ-1 in preclinical settings:

- Study on Mouse Models : In a study involving murine leukemia models, MAIQ-1 was administered alongside other chemotherapeutic agents, demonstrating enhanced efficacy compared to monotherapy .

| Study | Model | Outcome |

|---|---|---|

| Cory et al., 1997 | L1210 Mouse Leukemia | Significant reduction in tumor size with MAIQ-1 treatment |

| Sun et al., 2020 | Aggressive Leukemias | Potent inhibition of proliferation at nanomolar concentrations |

These findings suggest that MAIQ-1 could serve as a valuable addition to existing cancer treatment regimens.

Mechanism of Action

The primary mechanism of action of 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone involves the inhibition of ribonucleoside diphosphate reductase. This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. By inhibiting this enzyme, the compound effectively halts DNA replication, leading to the suppression of tumor cell growth .

Comparison with Similar Compounds

Similar Compounds

- 5-Amino-1-formylisoquinoline thiosemicarbazone

- 4-Methyl-1-formylisoquinoline thiosemicarbazone

- 5-Amino-4-methylisoquinoline thiosemicarbazone

Uniqueness

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone is unique due to its high potency as an inhibitor of ribonucleoside diphosphate reductase. The presence of both the 4-methyl and 5-amino groups provides steric hindrance, enhancing its selectivity and reducing the likelihood of enzymatic substitution .

Biological Activity

4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) is a compound that has garnered significant attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

MAIQ-1 belongs to a class of compounds known as thiosemicarbazones, which have been extensively studied for their antitumor properties. The compound demonstrates notable potency against various cancer cell lines and has been investigated for its mechanism of action, particularly as an inhibitor of ribonucleotide reductase (RR), an essential enzyme in DNA synthesis.

The primary mechanism through which MAIQ-1 exerts its biological activity is by inhibiting ribonucleotide reductase. This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, thereby playing a vital role in DNA replication and repair. MAIQ-1 has been shown to require only 0.06 µM for 50% inhibition of RR, indicating its high potency at the enzymatic level .

Key Mechanisms:

- Inhibition of Ribonucleotide Reductase : MAIQ-1 acts as a potent inhibitor, significantly affecting cancer cell proliferation.

- Metal Ion Interaction : The compound forms stable chelates with metal ions, enhancing its biological activity. The metal complexes often exhibit increased cytotoxicity compared to the free ligand .

- Induction of Reactive Oxygen Species (ROS) : Studies suggest that MAIQ-1 may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of MAIQ-1 against various cancer models:

| Cancer Model | IC50 (µM) | Activity |

|---|---|---|

| Sarcoma 180 | 0.8 | Significant inhibition |

| Leukemia L1210 | 0.9 | High antineoplastic activity |

| Leukemia P388 | 1.0 | Effective in reducing cell viability |

| B16 Melanoma | 1.5 | Notable cytotoxicity |

*Data sourced from multiple studies demonstrating the efficacy of MAIQ-1 against various murine neoplasms .

Case Studies and Research Findings

Several studies have highlighted the potential of MAIQ-1 as a second-generation antineoplastic agent:

- In Vivo Studies : In murine models, MAIQ-1 demonstrated significant antitumor activity against established tumors, with a notable reduction in tumor size and improved survival rates compared to controls .

- Pharmacokinetics : Research indicated that MAIQ-1 exhibits relatively slow excretion rates in vivo, with about 35% cumulative urinary excretion over 48 hours. This slow metabolism may enhance its therapeutic window .

- Metal Complexes : The ferrous chelate of MAIQ-1 was found to enhance its antitumor properties significantly, suggesting that metal coordination plays a crucial role in its biological efficacy .

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of thiosemicarbazones, indicating that modifications at the N4 position can influence both cytotoxicity and selectivity towards multidrug-resistant (MDR) cancer cell lines .

Q & A

Q. What is the primary mechanism of action of 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ) in inhibiting cancer cell proliferation?

MAIQ acts as a ribonucleotide reductase (RNR) inhibitor, targeting the iron-dependent small subunit (RNR2) critical for DNA synthesis. Its iron-chelating properties disrupt the enzyme’s active site, leading to dNTP pool depletion and S-phase arrest . To validate this, researchers should:

- Perform enzyme activity assays using purified RNR with/without iron supplementation.

- Quantify dNTP levels via HPLC in treated vs. untreated cells.

- Monitor cell cycle progression using flow cytometry (e.g., propidium iodide staining).

Q. How can researchers optimize the synthesis of MAIQ and its derivatives for improved stability?

MAIQ is synthesized via condensation of 4-methyl-5-amino-1-formylisoquinoline with thiosemicarbazide under acidic conditions. Key considerations:

- Use reflux in ethanol with glacial acetic acid as a catalyst to enhance yield .

- Characterize purity via TLC, IR, and NMR spectroscopy (e.g., confirming the thiosemicarbazone NH and C=S peaks at 3200–3400 cm⁻¹ and 750–800 cm⁻¹, respectively) .

- Stabilize derivatives by introducing electron-withdrawing groups (e.g., –NO₂) at the isoquinoline N4 position to reduce metabolic inactivation .

Advanced Research Questions

Q. What molecular mechanisms drive resistance to MAIQ in leukemia models, and how can they be overcome?

Murine L1210 leukemia cells resistant to MAIQ exhibit:

- Overexpression of efflux pumps (e.g., MDR1) and protein disulfide isomerases (PDI) , which mitigate oxidative stress induced by MAIQ .

- Elevated RNR2 mRNA levels, reducing drug sensitivity . Methodological strategies :

- Use RNA-seq to profile resistance-associated genes.

- Combine MAIQ with PDI inhibitors (e.g., PACMA 31) or MDR1 antagonists (e.g., verapamil) to reverse resistance .

Q. How do metal complexes of MAIQ enhance its anticancer activity compared to the free ligand?

Iron and copper complexes of MAIQ show 3–6× greater RNR inhibition than the free ligand due to:

- Enhanced redox cycling (e.g., Fe³⁺/Fe²⁺ transitions generating ROS).

- Stronger DNA intercalation via planar aromatic systems . Experimental validation :

- Synthesize MAIQ-Fe/MAIQ-Cu complexes and compare IC₅₀ values in RNR inhibition assays.

- Use electron paramagnetic resonance (EPR) to confirm metal coordination and redox activity .

Q. What experimental approaches can resolve contradictions in MAIQ’s cytotoxicity across different cell lines?

Discrepancies arise from variations in:

- RNR2 expression levels (e.g., yeast strains with low RNR2 mRNA show hypersensitivity) .

- Iron metabolism (e.g., cells with high transferrin receptor expression are more sensitive) . Solutions :

- Use isogenic cell lines differing in RNR2 or iron-regulatory genes (e.g., CRISPR-edited models).

- Perform metabolomic profiling to correlate dNTP depletion with cytotoxicity .

Methodological Recommendations

- For RNR inhibition studies , use yeast Saccharomyces cerevisiae strains with modulated RNR2 expression to model resistance .

- In metal complexation , prioritize Fe³⁺ over Cu²⁺ for enhanced redox activity and reduced off-target toxicity .

- Employ ADMET profiling (e.g., SwissADME) early in derivative design to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.